molecular formula C9H9BrF2O2 B12315193 1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene

1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene

Katalognummer: B12315193
Molekulargewicht: 267.07 g/mol
InChI-Schlüssel: MTCXGJPIWNYTRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene is an organic compound with the molecular formula C9H9BrF2O2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a difluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene typically involves the bromination of a precursor compound, such as 2-(difluoromethyl)-4,5-dimethoxybenzene. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like AIBN or benzoyl peroxide. The reaction is usually conducted at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.

    Reduction: Compounds with a methyl group replacing the difluoromethyl group.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved in these interactions can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-2-(difluoromethyl)benzene
  • 1-Bromo-4-(difluoromethyl)benzene
  • 1,3-Bis(trifluoromethyl)-5-bromobenzene

Uniqueness

1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene is unique due to the presence of both difluoromethyl and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds that lack these specific functional groups .

Eigenschaften

Molekularformel

C9H9BrF2O2

Molekulargewicht

267.07 g/mol

IUPAC-Name

1-bromo-2-(difluoromethyl)-4,5-dimethoxybenzene

InChI

InChI=1S/C9H9BrF2O2/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,9H,1-2H3

InChI-Schlüssel

MTCXGJPIWNYTRS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C(F)F)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.